1-(Carbamothioylamino)-3-(3,4-dichlorophenyl)urea
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Overview
Description
1-(Carbamothioylamino)-3-(3,4-dichlorophenyl)urea is a chemical compound known for its unique structure and potential applications in various fields. This compound features a urea backbone substituted with a carbamothioylamino group and a dichlorophenyl group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Carbamothioylamino)-3-(3,4-dichlorophenyl)urea typically involves the reaction of 3,4-dichloroaniline with thiocarbamoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(Carbamothioylamino)-3-(3,4-dichlorophenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-(Carbamothioylamino)-3-(3,4-dichlorophenyl)urea has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(Carbamothioylamino)-3-(3,4-dichlorophenyl)urea involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(Carbamothioylamino)-3-phenylurea: Lacks the dichloro substitution, resulting in different reactivity and applications.
1-(Carbamothioylamino)-3-(4-chlorophenyl)urea: Contains a single chlorine atom, leading to variations in chemical behavior and biological activity.
Uniqueness
1-(Carbamothioylamino)-3-(3,4-dichlorophenyl)urea is unique due to the presence of two chlorine atoms on the phenyl ring, which significantly influences its chemical reactivity and biological properties. This dichloro substitution enhances its potential as a versatile compound in various research and industrial applications.
Properties
CAS No. |
6178-27-4 |
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Molecular Formula |
C8H8Cl2N4OS |
Molecular Weight |
279.15 g/mol |
IUPAC Name |
1-(carbamothioylamino)-3-(3,4-dichlorophenyl)urea |
InChI |
InChI=1S/C8H8Cl2N4OS/c9-5-2-1-4(3-6(5)10)12-8(15)14-13-7(11)16/h1-3H,(H3,11,13,16)(H2,12,14,15) |
InChI Key |
YQLNXLZJSXZCFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NNC(=S)N)Cl)Cl |
Origin of Product |
United States |
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